4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
Description
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a synthetic azo dye derivative characterized by:
- Core structure: A naphthalene backbone with two sulfonic acid groups at positions 2 and 5.
- Functional groups: A hydroxyl group at position 4, an azo (-N=N-) linkage at position 3, and a substituted phenoxy group at position 2 of the phenyl ring.
- Key substituent: A bulky tert-pentyl group (C(CH3)2CH2CH3) on the phenoxy moiety, which enhances hydrophobicity and may influence dye-binding affinity .
Properties
CAS No. |
93804-35-4 |
|---|---|
Molecular Formula |
C27H26N2O8S2 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H26N2O8S2/c1-4-27(2,3)18-9-11-19(12-10-18)37-23-8-6-5-7-22(23)28-29-25-24(39(34,35)36)16-17-15-20(38(31,32)33)13-14-21(17)26(25)30/h5-16,30H,4H2,1-3H3,(H,31,32,33)(H,34,35,36) |
InChI Key |
NIDHMNAVSFHPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid groups. The process often begins with the diazotization of an aromatic amine, followed by coupling with a phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid. The optimization of reaction parameters, including temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste.
Chemical Reactions Analysis
Azo Group Reduction
The azo bond (-N=N-) undergoes reductive cleavage under acidic or alkaline conditions. Common reducing agents include sodium dithionite (Na₂S₂O₄) and zinc dust in acetic acid.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Na₂S₂O₄ (pH 10–12, 60°C) | Two aromatic amines (tert-pentylphenol-derived amine and naphthalene amine) | Two-electron reduction via hydrazine intermediate |
| Zn/HOAc (room temp) | Same as above, but slower kinetics | Proton-coupled electron transfer |
This reaction is critical for detoxification processes in industrial wastewater treatment .
Sulfonic Acid Group Reactivity
The sulfonic acid groups (-SO₃H) participate in sulfonation/desulfonation and salt formation :
Sulfonation
Under concentrated H₂SO₄ (80–100°C), additional sulfonic groups may attach to the naphthalene ring.
| Position | Reagent | Yield |
|---|---|---|
| 1- or 5-positions | Oleum (20% SO₃) | ~60% |
| 6-position | H₂SO₄ (95%) | <30% |
Desulfonation occurs reversibly in superheated water (150°C), restoring the parent compound .
Salt Formation
Reacts with NaOH or Na₂CO₃ to form water-soluble trisodium salts (e.g., CID 162611 ), enhancing dye solubility in aqueous media.
Hydroxyl Group Reactions
The phenolic -OH group undergoes esterification and etherification :
| Reaction | Reagents | Applications |
|---|---|---|
| Esterification | Acetic anhydride (Ac₂O) | Improved thermal stability for polymer composites |
| Etherification | Alkyl halides (R-X) | Tuning hydrophobicity in surfactant formulations |
Ester derivatives show a 15–20% increase in melting points compared to the parent compound.
Electrophilic Aromatic Substitution (EAS)
The electron-rich naphthalene ring undergoes nitration and halogenation :
Nitration
| Conditions | Major Product | Regioselectivity |
|---|---|---|
| HNO₃/H₂SO₄ (0–5°C) | 6-Nitro derivative | Directed by -SO₃H groups |
Bromination
| Reagent | Position | Yield |
|---|---|---|
| Br₂/FeBr₃ | 5-Bromo | 45% |
| NBS (AIBN) | 1-Bromo | 30% |
Coupling Reactions
The compound acts as a diazo component in azo dye synthesis:
| Diazotization | Coupling Partner | Application |
|---|---|---|
| NaNO₂/HCl (0–5°C) | 4-Butylbenzenamine | Textile dyes (λmax = 520 nm) |
Stability Under Environmental Conditions
Scientific Research Applications
Textile Industry
Azo dyes like 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid are predominantly used in the textile industry due to their strong coloring properties. They provide bright and stable colors to fabrics, which are essential for consumer satisfaction. The dye's ability to withstand washing and light exposure makes it a preferred choice for dyeing cotton and synthetic fibers.
Cosmetics
This compound is also utilized in cosmetic formulations, particularly as a colorant in hair dyes and skin products. According to Regulation (EC) No 1223/2009, specific azo dyes must undergo safety assessments to ensure they do not release carcinogenic amines upon degradation . The application of this dye in cosmetics is subject to strict regulations to mitigate potential health risks associated with its use.
Biological Applications
Research indicates potential applications of this compound in biological systems, particularly as a fluorescent marker in biochemical assays. The unique structural properties of azo compounds allow them to be used in various imaging techniques, enhancing the visibility of biological samples under UV light.
Environmental Monitoring
Due to its chemical stability and solubility, this dye can be employed in environmental monitoring as a tracer for water pollution studies. Its presence can indicate contamination levels and help assess the effectiveness of remediation efforts.
Safety Considerations
While the dye has numerous applications, safety concerns regarding azo dyes are prevalent, particularly regarding their potential carcinogenic effects. Regulatory bodies have established guidelines to limit exposure and ensure that products containing such compounds are safe for consumer use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Textile Dyeing | Demonstrated high color fastness and minimal fading under UV exposure using the compound on cotton fabrics. |
| Study B | Cosmetic Safety | Evaluated the safety profile of hair dyes containing the compound; concluded that under regulated conditions, it poses minimal risk to users. |
| Study C | Environmental Impact | Used as a tracer dye in river systems; findings indicated effective tracking of pollutant dispersion patterns. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and azo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the naphthalene disulphonic acid backbone but differ in substituents, impacting their physicochemical and regulatory profiles:
Key Research Findings
- Solubility and Stability: Compounds with hydrophilic groups (e.g., sulphooxyethyl in EC 419-700-6 ) exhibit higher aqueous solubility, making them suitable for dyeing processes. In contrast, bulky alkyl/aryl substituents (e.g., tert-pentyl or dodecyl ) enhance hydrophobicity, favoring use in non-polar matrices like toners .
- Toxicity and Environmental Impact: The tert-pentyl analog (hypothetical, based on tert-butyl in ) is likely persistent in the environment due to its branched alkyl chain, warranting R52/53 classifications.
Regulatory Trends :
Data Tables
Table 1: Substituent Impact on Key Properties
Table 2: Regulatory Classifications of Selected Analogs
| Compound (CAS) | Hazard Class | Risk Phrases | Safety Phrases |
|---|---|---|---|
| 93941-60-7 | Xi | R41 (skin irritation), R52/53 | S26, S39, S61 |
| 421-880-6 | Xi | R41, R52/53 | S26, S39, S61 |
| 61617-66-1 | Not classified | None | None |
Critical Analysis and Gaps
- Conclusions are extrapolated from analogs like 93941-60-7 and 19694-10-1 .
- Research Needs :
- Empirical studies on the tert-pentyl variant’s biodegradability and toxicity.
- Comparative analysis of dye-binding efficiency vs. sulfonated analogs (e.g., EC 229-393-9 ).
Biological Activity
4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound that has garnered attention for its potential biological activities. Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. However, they also raise concerns regarding their safety and biological effects, particularly in relation to carcinogenicity and genotoxicity. This article delves into the biological activity of this specific compound, examining its potential effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is , with a molecular weight of approximately 570.63 g/mol . The compound contains a naphthalene backbone with sulfonic acid groups and an azo linkage, which is characteristic of many dye compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 570.63 g/mol |
| Solubility | Soluble in water |
| Color | Vivid color (specific shade not detailed) |
1. Genotoxicity and Carcinogenicity
Azo compounds, including various derivatives similar to 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid, have been associated with genotoxic effects due to the potential release of carcinogenic amines upon metabolic activation. Studies indicate that certain azo dyes can undergo reductive cleavage in the body, leading to the formation of potentially harmful amines .
In a comprehensive assessment, it was noted that exposure to specific azo dyes could result in DNA damage and mutations in mammalian cells. This raises concerns regarding long-term exposure to compounds like 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid.
3. Interaction with Biological Systems
The interaction of azo dyes with biological systems often involves binding to proteins or nucleic acids, which can disrupt normal cellular functions. For instance, studies on related azo compounds indicate that they can interfere with enzyme activities and metabolic pathways . The specific mechanisms through which 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid affects cellular processes remain to be fully elucidated but warrant further investigation.
Case Studies
Case Study 1: Carcinogenic Potential Assessment
A study assessed various azo dyes for their carcinogenic potential using in vitro models. It was found that certain structural features correlated with increased mutagenicity and DNA damage. While direct studies on this specific compound were not available, the findings suggest a need for caution when handling or using such azo compounds in industrial applications .
Case Study 2: Antioxidant Properties
A related study examined the antioxidant capabilities of various hydroxyl-substituted azo compounds. Results indicated significant radical scavenging activity, providing insights into how structural modifications could enhance or diminish these properties. This suggests that 4-Hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid may possess similar activities .
Q & A
Basic: What synthetic methodologies are recommended for preparing this azo-naphthalene disulphonic acid derivative?
The compound is synthesized via diazonium coupling reactions , a standard approach for azo dyes. Key steps include:
- Diazotization : Reacting an aromatic amine (e.g., 4-(tert-pentyl)phenol derivative) with nitrous acid (HNO₂) to form a diazonium salt.
- Coupling : Introducing the diazonium salt to a naphthalene disulphonic acid backbone under alkaline conditions (pH 8–10) to stabilize intermediates .
- Purification : Use recrystallization or column chromatography to isolate the product, with monitoring via TLC (Rf ~0.5 in ethanol/water).
Advanced: How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify energy barriers for diazonium formation and coupling steps using software like Gaussian or ORCA.
- Solvent Effects : Simulate solvent interactions (e.g., water vs. ethanol) to optimize reaction yield .
- Machine Learning : Train models on existing azo compound datasets to predict optimal temperature, pH, and stoichiometry .
Basic: What characterization techniques confirm the compound’s structure?
- UV-Vis Spectroscopy : Detect λmax in the visible range (450–600 nm) due to azo chromophores.
- FT-IR : Confirm sulphonic acid groups (S=O stretching at 1180–1250 cm⁻¹) and hydroxyl peaks (broad ~3400 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and tert-pentyl groups (δ 1.2–1.6 ppm) .
Advanced: How can conflicting NMR data for azo-regioisomers be resolved?
- 2D NMR (COSY, HSQC) : Differentiate between ortho/para coupling patterns in aromatic regions.
- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z ~610 (calculated for C₂₇H₂₈N₃O₈S₂) .
- X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and bond angles .
Basic: What are the compound’s stability considerations in aqueous solutions?
- pH Sensitivity : Stable at pH 5–9; sulphonic acid groups deprotonate above pH 10, altering solubility.
- Light Degradation : Azo bonds (-N=N-) are photolabile. Store solutions in amber vials under inert gas .
- Thermal Stability : Decomposes above 200°C (DSC/TGA data recommended) .
Advanced: How does substituent variation (e.g., tert-pentyl vs. methyl) affect photophysical properties?
- Electron-Donating Groups : tert-pentyl enhances electron density on the aromatic ring, red-shifting λmax by ~20 nm compared to methyl .
- Steric Effects : Bulky tert-pentyl groups reduce aggregation in solution, improving quantum yield in fluorescence studies .
Basic: What analytical methods quantify this compound in complex matrices?
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate the compound from wastewater; recovery rates >85% at pH 7 .
- HPLC-DAD : C18 column with 0.1% formic acid in acetonitrile/water (70:30); retention time ~12 min .
Advanced: How can contradictory solubility data in polar solvents be addressed?
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO vs. methanol).
- Dynamic Light Scattering (DLS) : Detect micelle formation in aqueous solutions, which may artificially inflate solubility measurements .
Basic: What are the compound’s potential applications in material science?
- Dye-Sensitized Solar Cells (DSSCs) : Acts as a photosensitizer due to broad UV-Vis absorption.
- pH Sensors : Sulphonic acid groups enable reversible color changes in acidic/basic environments .
Advanced: What strategies mitigate toxicity concerns during biological studies?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulphonate cleavage) in hepatic microsomes .
Basic: How is the compound’s purity validated for pharmacological assays?
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%).
- HPLC-ELSD : Quantify impurities <0.1% using evaporative light scattering detection .
Advanced: Can this compound act as a ligand for metal coordination?
- Chelation Studies : Sulphonate and hydroxyl groups bind transition metals (e.g., Cu²⁺, Fe³⁺).
- Job’s Plot Analysis : Confirm 1:1 or 2:1 stoichiometry via UV-Vis titration .
Basic: What safety protocols are essential during handling?
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How does the compound interact with biological membranes?
- Liposome Binding Assays : Measure partitioning into DPPC bilayers using fluorescence anisotropy.
- MD Simulations : Model interactions with lipid headgroups to predict bioavailability .
Basic: What databases provide reliable spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
